molecular formula C9H10BrNO B1306619 3-bromo-N,N-dimethylbenzamide CAS No. 24167-51-9

3-bromo-N,N-dimethylbenzamide

Cat. No. B1306619
CAS RN: 24167-51-9
M. Wt: 228.09 g/mol
InChI Key: CGEIMYMVLYZNRJ-UHFFFAOYSA-N
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Description

“3-bromo-N,N-dimethylbenzamide” is a chemical compound with the molecular formula C9H10BrNO . It has a molecular weight of 228.09 .


Molecular Structure Analysis

The molecular structure of “3-bromo-N,N-dimethylbenzamide” consists of a benzene ring substituted with a bromo group at the 3rd position and a dimethylamide group .


Physical And Chemical Properties Analysis

“3-bromo-N,N-dimethylbenzamide” is a solid compound . It has a predicted boiling point of 322.3±25.0 °C and a predicted density of 1.417±0.06 g/cm3 . The compound is non-combustible .

Scientific Research Applications

Hofmann Degradation in Organic Synthesis

3-bromo-N,N-dimethylbenzamide is utilized in the Hofmann degradation reaction, a process important in organic synthesis. Specifically, it's involved in the preparation of 3,5-dimethylaniline through a series of reactions including oxidization, amination, and Hofmann degradation from 3,5-dimethylbenzamide. This method emphasizes the significance of 3-bromo-N,N-dimethylbenzamide in synthesizing specific organic compounds, highlighting its application in creating derivatives with potential industrial and research uses (Chen Hong-bo, 2010).

Role in Rotational Barrier Studies

The compound plays a role in the study of rotational barriers in substituted N,N-dimethylbenzamides, which is crucial for understanding molecular dynamics and interactions. This research contributes to the broader field of molecular chemistry by providing insights into the behavior of molecular structures and the effect of different substituents on these dynamics (L. Jackman, T. E. Kavanagh, R. Haddon, 1969).

Synthesis of Imaging Agents

In the synthesis of specific imaging agents, such as serotonin transporter imaging agents, 3-bromo-N,N-dimethylbenzamide derivatives have been employed. This showcases its role in developing diagnostic tools and agents in medical imaging, contributing to the field of radiopharmacy and medical diagnostics (G. G. Shiue, P. Fang, C. Shiue, 2003).

Development of Nanoparticles

The compound is used in the synthesis of nanoparticles, particularly in the creation of heterodifunctional polyfluorenes. These nanoparticles have applications in various fields, including material science, pharmaceuticals, and biotechnology. The synthesis process highlights the role of 3-bromo-N,N-dimethylbenzamide in developing advanced materials with potential innovative applications (Christoph S. Fischer, M. Baier, S. Mecking, 2013).

Synthesis of Kinase Inhibitors

It is also involved in the synthesis of kinase inhibitors, including Nintedanib and Hesperadin. This application is particularly significant in the pharmaceutical industry for developing new drugs and treatments for various diseases, especially cancer (L. Marek, J. Váňa, J. Svoboda, J. Hanusek, 2021).

Safety And Hazards

Safety data sheets suggest that exposure to “3-bromo-N,N-dimethylbenzamide” should be avoided. In case of contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . If inhaled, the victim should be moved into fresh air .

properties

IUPAC Name

3-bromo-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-11(2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEIMYMVLYZNRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391576
Record name 3-bromo-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N,N-dimethylbenzamide

CAS RN

24167-51-9
Record name 3-bromo-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following the general method as outlined in Intermediate 174, starting from 3-bromobenzoyl chloride and dimethylamine, the title compound was obtained as a orange sticky solid in 85% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
DE Pearson, WE Stamper… - The Journal of Organic …, 1963 - ACS Publications
A study of the halogenation of the aluminum chloride complexes of acid derivatives using excess aluminum chloride was undertaken. All the following acid derivatives were …
Number of citations: 30 pubs.acs.org
Y Huang, J Zhang - Synthesis, 2022 - thieme-connect.com
Herein a practical and efficient potassium tert-butoxide (KO t Bu)-facilitated amination of carboxylic acids with N,N-dimethylamine is described. In the presence of catalytic amount of KO …
Number of citations: 1 www.thieme-connect.com
D Norton, WG Bonnette, JF Callahan… - Journal of Medicinal …, 2021 - ACS Publications
The NRF2-mediated cytoprotective response is central to cellular homoeostasis, and there is increasing interest in developing small-molecule activators of this pathway as therapeutics …
Number of citations: 14 pubs.acs.org
M Sutherland - 2019 - summit.sfu.ca
The development of modern pharmaceuticals relies heavily upon the drug discovery process to uncover new molecular entities able to modulate disease states. Integral to this process …
Number of citations: 0 summit.sfu.ca
GJ Ellames, JS Gibson, JM Herbert, AH McNeill - Tetrahedron, 2001 - Elsevier
Exchange of protons for deuterons mediated by Crabtree's catalyst, 1, is directed efficiently by a functional group containing an sp 2 -hybridised nitrogen or oxygen atom; more electron-…
Number of citations: 113 www.sciencedirect.com
T Klatt - 2015 - edoc.ub.uni-muenchen.de
Organozinc reagents are important for organic synthesis and the interest in their unique chemical properties has increased during the past two decades. 79 Due to their high functional …
Number of citations: 5 edoc.ub.uni-muenchen.de

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